5-bromo-1-(3,3,3-trifluoropropyl)-1H-1,2,4-triazol-3-amine
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Overview
Description
5-Bromo-1-(3,3,3-trifluoropropyl)-1H-1,2,4-triazol-3-amine is a chemical compound with the molecular formula C5H5BrF3N3. This compound is characterized by the presence of a bromine atom, a trifluoropropyl group, and a triazole ring. It is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-1-(3,3,3-trifluoropropyl)-1H-1,2,4-triazol-3-amine typically involves the reaction of 5-bromo-1H-1,2,4-triazole with 3,3,3-trifluoropropylamine under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent, such as dimethylformamide (DMF), and a base, such as potassium carbonate (K2CO3), at elevated temperatures.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated reactors and precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, is essential for large-scale production.
Chemical Reactions Analysis
Types of Reactions
5-Bromo-1-(3,3,3-trifluoropropyl)-1H-1,2,4-triazol-3-amine can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation Reactions: The compound can be oxidized to form different derivatives.
Reduction Reactions: Reduction of the triazole ring can lead to the formation of different amine derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium azide (NaN3) and potassium thiocyanate (KSCN).
Oxidation: Reagents such as hydrogen peroxide (H2O2) and potassium permanganate (KMnO4) are used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium azide can yield azido derivatives, while oxidation with hydrogen peroxide can produce hydroxylated compounds.
Scientific Research Applications
5-Bromo-1-(3,3,3-trifluoropropyl)-1H-1,2,4-triazol-3-amine has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme activities and protein interactions.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 5-Bromo-1-(3,3,3-trifluoropropyl)-1H-1,2,4-triazol-3-amine involves its interaction with specific molecular targets, such as enzymes and receptors. The trifluoropropyl group enhances the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively. The triazole ring can form hydrogen bonds and coordinate with metal ions, influencing the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
5-Bromo-1-(3,3,3-trifluoropropyl)-1H-pyrazole: Similar structure but with a pyrazole ring instead of a triazole ring.
5-Bromo-1-(3,3,3-trifluoropropyl)-1H-pyrazolo[3,4-c]pyridine: Contains a pyridine ring fused to a pyrazole ring.
Uniqueness
5-Bromo-1-(3,3,3-trifluoropropyl)-1H-1,2,4-triazol-3-amine is unique due to the presence of the triazole ring, which imparts distinct chemical and biological properties. The trifluoropropyl group further enhances its stability and lipophilicity, making it a valuable compound for various research applications.
Properties
Molecular Formula |
C5H6BrF3N4 |
---|---|
Molecular Weight |
259.03 g/mol |
IUPAC Name |
5-bromo-1-(3,3,3-trifluoropropyl)-1,2,4-triazol-3-amine |
InChI |
InChI=1S/C5H6BrF3N4/c6-3-11-4(10)12-13(3)2-1-5(7,8)9/h1-2H2,(H2,10,12) |
InChI Key |
JDGKNBPYJFNURK-UHFFFAOYSA-N |
Canonical SMILES |
C(CN1C(=NC(=N1)N)Br)C(F)(F)F |
Origin of Product |
United States |
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